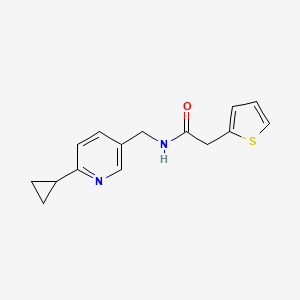

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[(6-cyclopropylpyridin-3-yl)methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c18-15(8-13-2-1-7-19-13)17-10-11-3-6-14(16-9-11)12-4-5-12/h1-3,6-7,9,12H,4-5,8,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPFIDBZBFVXPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((6-cyclopropylpyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C₁₅H₁₆N₂OS

- Molecular Weight: 272.4 g/mol

- CAS Number: 2309313-18-4

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂OS |

| Molecular Weight | 272.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The compound's structural features suggest potential inhibition of specific pathways involved in cancer proliferation and inflammation.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, leading to reduced cytokine production.

- Receptor Modulation: It may act as a modulator for specific receptors, influencing downstream signaling pathways critical for cell survival and proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related pyridine derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Study:

In a comparative study on pyridine-based compounds, derivatives demonstrated potent cytotoxic effects against melanoma and pancreatic cancer cell lines. The lead compound from the study induced apoptosis and autophagy in resistant cancer cells, indicating a multi-faceted mechanism of action .

Anti-inflammatory Effects

Preliminary studies suggest that this compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The modulation of these pathways could be beneficial in treating conditions characterized by chronic inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the cyclopropyl group and thiophene ring contributes to its unique pharmacological profile.

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity to targets |

| Thiophene Ring | Potentially increases lipophilicity |

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to elucidate their biological activities. For example, structural modifications have been explored to enhance potency and selectivity against cancer cell lines.

Key Findings:

Comparison with Similar Compounds

Research Implications and Gaps

- Molecular Interactions : The pyridine ring’s role in binding (e.g., HIS163 interaction in ) warrants experimental validation for the target compound.

- Pharmacokinetics : Cyclopropyl groups often improve metabolic stability; comparative ADMET studies with analogs (e.g., ) are needed.

- Synthetic Scalability : Lack of synthesis details for the target compound highlights a research gap. Methods from (e.g., acyl chloride activation) could be adapted.

Preparation Methods

Friedel-Crafts Alkylation

Thiophene undergoes electrophilic substitution at the 2-position due to its electron-rich aromatic system. A modified Friedel-Crafts alkylation using chloroacetic acid and a Lewis acid catalyst (e.g., AlCl₃) yields 2-(thiophen-2-yl)acetic acid.

Reaction Conditions :

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling between thiophene-2-boronic acid and bromoacetic acid derivatives offers an alternative route, though this method is less commonly employed due to cost and complexity.

Synthesis of (6-Cyclopropylpyridin-3-yl)methanamine

Reductive Amination of 6-Cyclopropylpyridine-3-carbaldehyde

6-Cyclopropylpyridine-3-carbaldehyde is reacted with ammonia in the presence of a reducing agent to form the primary amine:

- Schiff Base Formation :

- 6-Cyclopropylpyridine-3-carbaldehyde (1.0 equiv) + NH₃ (excess) in methanol, stirred at 25°C for 6 hours.

- Reduction with Sodium Cyanoborohydride :

- NaBH₃CN (1.5 equiv) added, reaction continued for 12 hours.

- Yield : ~70% after column chromatography (SiO₂, ethyl acetate/hexane).

Nitrile Reduction

3-(Cyanomethyl)-6-cyclopropylpyridine is reduced to the corresponding amine using LiAlH₄:

Amide Bond Formation

The final step involves coupling 2-(thiophen-2-yl)acetic acid with (6-cyclopropylpyridin-3-yl)methanamine.

Carbodiimide-Mediated Coupling

Reagents :

Mixed Anhydride Method

Alternative activation using chloroformate reagents:

- 2-(Thiophen-2-yl)acetic acid (1.0 equiv) reacted with ethyl chloroformate (1.1 equiv) in THF, followed by addition of the amine.

- Yield : ~75%.

Optimization Challenges and Solutions

Steric Hindrance

The cyclopropyl group on the pyridine ring introduces steric bulk, potentially slowing amidation. Using HATU (instead of EDCI) improves reaction efficiency by enhancing electrophilicity.

Purification

Due to the polar nature of the product, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for final purification.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Alternative Synthetic Routes

Nucleophilic Substitution

A less common approach involves reacting 3-(bromomethyl)-6-cyclopropylpyridine with 2-(thiophen-2-yl)acetamide in DMF/K₂CO₃. However, this method suffers from low yields (~40%) due to competing elimination.

Enzymatic Catalysis

Lipase-mediated amidation in non-aqueous solvents (e.g., tert-butanol) offers an eco-friendly alternative, though scalability remains a challenge.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are preferred to enhance mixing and heat transfer during the exothermic amidation step. Typical parameters include:

- Residence Time : 30 minutes.

- Temperature : 25°C.

- Solvent : DMF/water (9:1).

Q & A

Q. How can conflicting bioactivity data from different assays be reconciled?

- Analysis Framework :

- Assay Conditions : Compare ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) .

- Metabolic Stability : Use liver microsomes to identify rapid degradation (t₁/₂ <30 min) as a cause of false negatives .

- Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.